4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxyphenylboronic acid and 2-methoxybenzoic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the benzoic acid derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency. Continuous flow reactors may be employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro substituent can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Formation of 4-(2-Fluoro-4-methoxyphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 4-(2-Hydroxy-4-methoxyphenyl)-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Employed in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
Comparison: 4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-11(13(16)8-10)9-3-5-12(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZMXXDPISBVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690110 |
Source
|
Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-89-7 |
Source
|
Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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